3-(4-ethoxyphenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-ethoxyphenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes ethoxy and methoxy functional groups attached to a pyrazoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, including the formation of the pyrazoloquinoline core and the introduction of the ethoxy and methoxy substituents. One common synthetic route involves the following steps:
Formation of the Pyrazoloquinoline Core: This step often involves the cyclization of appropriate precursors, such as 2-aminobenzonitrile and hydrazine derivatives, under acidic or basic conditions.
Introduction of Substituents: The ethoxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides or alcohols in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are carefully selected to ensure high efficiency and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
3-(4-ethoxyphenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Research: Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups may play a role in enhancing its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester, (E)-
Uniqueness
3-(4-ethoxyphenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the presence of both ethoxy and methoxy groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other pyrazoloquinoline derivatives.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c1-4-33-21-11-7-19(8-12-21)26-24-17-30(16-18-5-9-20(31-2)10-6-18)25-14-13-22(32-3)15-23(25)27(24)29-28-26/h5-15,17H,4,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNBVOKQDSCHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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